molecular formula C6H6N6O B070186 4,6-Diaminopteridin-7(8H)-one CAS No. 190144-17-3

4,6-Diaminopteridin-7(8H)-one

Cat. No.: B070186
CAS No.: 190144-17-3
M. Wt: 178.15 g/mol
InChI Key: YRSSUCKCKPAMNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Diaminopteridin-7(8H)-one is a high-purity chemical compound offered for research and development purposes. This pteridine-based structure serves as a key synthetic intermediate in the exploration of novel therapeutic agents, particularly in the field of antimetabolite drug discovery. Pteridine derivatives are of significant scientific interest due to their role as core structures in folic acid antimetabolites (antifolates). These compounds are extensively investigated for their ability to inhibit critical enzymes involved in cellular metabolism, such as dihydrofolate reductase (DHFR). By competing with natural folate, these antagonists can disrupt the synthesis of nucleic acids (DNA and RNA), thereby inhibiting cell proliferation. This mechanism is a cornerstone of research for various chemotherapeutic and immunosuppressive agents . As a specialized building block, this compound provides researchers with a versatile scaffold for the synthesis of more complex molecules. Its structural features are common in compounds studied for their potential biological activities, making it a valuable tool for medicinal chemistry programs aiming to develop new pharmaceutical candidates. Please Note: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-diamino-8H-pteridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N6O/c7-3-2-5(10-1-9-3)12-6(13)4(8)11-2/h1H,(H2,8,11)(H3,7,9,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSSUCKCKPAMNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)NC(=O)C(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471644
Record name 4,6-Diaminopteridin-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190144-17-3
Record name 4,6-Diaminopteridin-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Significance and Mechanistic Studies of 4,6 Diaminopteridin 7 8h One and Analogs

Cellular and Molecular Effects in Biological Models

Pteridine (B1203161) derivatives have been shown to exert significant effects at the cellular and molecular level, particularly concerning cell growth and the synthesis of essential macromolecules.

The antiproliferative activity of pteridine derivatives has been a major focus of research, leading to the development of clinically approved anticancer drugs like Methotrexate (B535133) and Pralatrexate. nih.govorientjchem.org Various analogs have demonstrated the ability to inhibit the growth of cancer cells and reduce cell viability.

For instance, novel pteridine analogues have been tested against multiple human cancer cell lines, showing inhibitory effects on their growth. globalresearchonline.net One study synthesized 4,5-dihydro- ijrpr.comorientjchem.orgnih.govtriazolo[4,3-f]pteridine derivatives which exhibited potent antiproliferative activity against a panel of cancer cell lines. globalresearchonline.net A specific derivative in this class showed a 66% tumor growth inhibition (TGI) in an in vivo model. globalresearchonline.net Another study on 2-Amino-O4-benzyl pteridine derivatives found them to be effective inhibitors of O6-alkylguanine-DNA alkyltransferase, and they enhanced the cytotoxic effects of the chemotherapy agent 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) in several cancer cell lines, including A549 (lung), KB (epithelial), and HT29 (colon). orientjchem.org

Furthermore, certain pteridine derivatives have been designed as dual inhibitors of key signaling proteins involved in cancer, such as EGFR and BRAFV600E. nih.gov Compounds from both purine-based and pteridine-based scaffolds showed promising antiproliferative activity against the cancer cell lines tested, with GI50 values (the concentration causing 50% growth inhibition) in the nanomolar range. nih.gov In a study on a pancreatic cancer cell line (Panc-1), a novel pterin (B48896) derivative, 2-(N,N-dimethylaminomethyleneamino)-6-formyl-3-pivaloylpteridine-4-one, demonstrated photodynamic effects, leading to decreased cell viability upon UV-A radiation. nih.gov The cytotoxic potential of 4-amino-2-aryl-6,9-dichlorobenzo[g]pteridines has also been demonstrated on leukemia cell lines. researchgate.net

Antiproliferative Activity of Pteridine Analogs
Pteridine Analog ClassCancer Cell Line(s)Observed EffectReference
4,5-dihydro- ijrpr.comorientjchem.orgnih.govtriazolo[4,3-f]pteridinesVarious cancer cell linesPotent antiproliferative activity; one derivative showed 66% TGI in vivo. globalresearchonline.net
2-Amino-O4-benzyl pteridinesA549, KB, HT29Enhanced cytotoxicity of BCNU. orientjchem.org
Pteridine-based EGFR/BRAFV600E inhibitorsVarious cancer cell linesPromising antiproliferative activity with GI50 values in the nanomolar range. nih.gov
2-(N,N-dimethylaminomethyleneamino)-6-formyl-3-pivaloylpteridine-4-onePanc-1 (pancreatic)Decreased cell viability via photodynamic effect. nih.gov
4-amino-2-aryl-6,9-dichlorobenzo[g]pteridinesLeukemia cell linesDemonstrated cytotoxic potential. researchgate.net

The structural similarity of many pteridine derivatives to folic acid allows them to function as antifolates, interfering with the synthesis of nucleic acids. nih.gov Folic acid is a vital B vitamin that, in its reduced form (tetrahydrofolate), acts as a cofactor in one-carbon transfer reactions essential for the synthesis of purine (B94841) and pyrimidine (B1678525) bases, the building blocks of DNA and RNA. researchgate.netwikipedia.org

The primary mechanism by which antifolates disrupt nucleic acid synthesis is through the inhibition of key enzymes in the folate metabolic pathway. nih.gov Dihydrofolate reductase (DHFR) is a critical enzyme that reduces dihydrofolate to the active tetrahydrofolate. ijrpr.com By inhibiting DHFR, pteridine-based drugs like methotrexate deplete the cellular pool of tetrahydrofolate, which in turn halts the synthesis of thymidylate and purines, leading to an arrest of DNA synthesis and cell division. ijrpr.comnih.gov This inhibitory action is particularly effective against rapidly proliferating cells, such as cancer cells, which have a high demand for nucleic acid precursors. wikipedia.org

Some pteridine analogs act on other enzymes within the purine synthesis pathway. Lometrexol, for example, is a folate analogue that inhibits glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), an enzyme that catalyzes an early step in de novo purine biosynthesis. nih.gov This inhibition also leads to the cessation of DNA synthesis and arrests cells in the S phase of the cell cycle. nih.gov The interference with these fundamental pathways underscores the potent influence of pteridine compounds on nucleic acid metabolism. The pteridine nucleoside analog 3-methyl isoxanthopterin (B600526) (3-MI) can be incorporated into oligonucleotides and is used as a fluorescent probe to detect the annealing of complementary DNA sequences, highlighting the intimate association these analogs can have with nucleic acid structures. nih.gov

Investigation of Specific Biological Activities (Mechanistic Focus)

Beyond their general effects on cell growth and macromolecular synthesis, pteridine derivatives exhibit specific biological activities, including antifungal, antioxidant, and anti-inflammatory properties, each rooted in distinct molecular mechanisms.

Pteridine derivatives have demonstrated potential as antifungal agents. ijrpr.com One study identified that 2-amino-6,7-di(pyridine-2-yl)pteridine-4(3H)-one created a zone of inhibition against the fungal pathogens Candida albicans and Candida tropicalis. ijrpr.com While the precise, broad-spectrum antifungal mechanisms of pteridines are still under investigation, they are often linked to the disruption of essential fungal metabolic pathways.

Similar to their anticancer effects, the antifungal action of some pteridines can be attributed to the inhibition of fungal dihydrofolate reductase (DHFR). ijrpr.com Fungi, like other organisms, require folate metabolism for nucleic acid synthesis. By targeting the fungal DHFR enzyme, these compounds can selectively inhibit fungal growth.

Another potential mechanism involves the disruption of the fungal cell membrane's integrity. nih.gov Ergosterol (B1671047) is a vital component of the fungal cell membrane, and its synthesis is a common target for antifungal drugs. nih.gov While not fully established for all pteridine compounds, interference with ergosterol synthesis or direct interaction with the membrane can lead to increased permeability and cell death. Additionally, some antifungal agents work by being converted into a toxic compound within the fungal cell, which is then incorporated into RNA, disrupting protein synthesis. The ability of certain pteridine analogs to mimic nucleic acid components suggests this could be a possible, though less explored, mechanism.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. nih.gov Certain pteridine derivatives have been identified as potent antioxidants and radical scavengers. nih.govresearchgate.net

The primary antioxidant mechanism of these compounds involves the direct scavenging of free radicals. A study on N-substituted 2,4-diaminopteridines demonstrated their ability to scavenge hydroxyl radicals and inhibit lipid peroxidation. nih.gov Hydroxyl radicals are highly reactive ROS that can damage macromolecules like DNA, proteins, and lipids. nih.gov The pteridine derivatives were shown to compete with dimethyl sulfoxide (B87167) for hydroxyl radicals, thereby preventing its oxidation. nih.gov

Another key mechanism is the inhibition of enzymes that generate ROS. Lipoxygenases (LOX) are enzymes that catalyze the oxidation of polyunsaturated fatty acids, a process that can generate lipid hydroperoxides and other reactive species. nih.gov Several 2,4-diaminopteridine (B74722) derivatives were found to be potent inhibitors of soybean lipoxygenase, with some compounds exhibiting IC50 values as low as 0.1 μM. nih.gov By inhibiting LOX, these pteridines can reduce the production of inflammatory mediators and decrease oxidative damage. nih.gov The general antioxidant defense system includes delaying free radical production, scavenging them, converting them into less toxic compounds, and interrupting chain propagation reactions. nih.gov

Antioxidant Activity of 2,4-Diaminopteridine Analogs
CompoundInhibition of Linoleic Acid Peroxidation (IC50, μM)Hydroxyl Radical Scavenging (% Inhibition at 100 μM)Reference
Compound 5c0.258.6 nih.gov
Compound 90.265.2 nih.gov
Compound 130.270.1 nih.gov
Compound 18e0.267.5 nih.gov
Compound 18g0.181.3 nih.gov
Compound 220.269.8 nih.gov
Compound 240.271.3 nih.gov

The anti-inflammatory properties of pteridine derivatives are often closely linked to their antioxidant activities. nih.govresearchgate.net Inflammation is a complex biological response that involves the production of various signaling molecules, including cytokines and pro-inflammatory lipids derived from ROS-mediated processes. ijrpr.comnih.gov

A key anti-inflammatory mechanism for pteridine compounds is the inhibition of enzymes involved in the inflammatory cascade. As mentioned, the inhibition of lipoxygenases by 2,4-diaminopteridine derivatives not only reduces oxidative stress but also curtails the production of leukotrienes, which are potent inflammatory mediators. nih.gov In a rat model of colitis, one such derivative, 2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine, exhibited potent anti-inflammatory activity, significantly reducing edema. nih.gov

Another important mechanism is the modulation of cytokine production. Tumor necrosis factor (TNF) is a central pro-inflammatory cytokine in many inflammatory diseases. nih.gov A synthetic pteridine analog, designated 4AZA2096, was identified as a potent inhibitor of lipopolysaccharide (LPS)-induced TNF production in peripheral blood mononuclear cells. nih.gov In a mouse model of colitis, this compound was shown to reduce intestinal inflammation and lower the local production of TNF, demonstrating a clear remission-inducing effect. nih.gov This targeted inhibition of a key inflammatory cytokine represents a significant mechanism for the anti-inflammatory effects of pteridine derivatives. nih.govnih.gov

Antimicrobial Mechanisms (e.g., Antibacterial, Antiviral, Antiparasitic)

Pteridine derivatives have demonstrated a wide spectrum of antimicrobial activities, targeting various pathogens through distinct mechanisms. ijrpr.com Research has explored their potential as antibacterial, antiviral, antifungal, and antiparasitic agents. nih.govijrpr.com

Antibacterial: Certain pteridine derivatives have shown notable antibacterial potential. For instance, a dipyridine-pteridine derivative was found to create a zone of inhibition against E. coli, indicating significant bactericidal capabilities. ijrpr.com The antimicrobial action of these compounds often stems from their ability to interfere with essential bacterial processes.

Antiviral: The antiviral properties of pteridines have been a key area of research. ijrpr.com The primary mechanism often involves the inhibition of viral development rather than direct destruction of the virus. ijrpr.com Studies on novel pteridine derivatives have focused on their interaction with viral nucleic acids. Some synthesized compounds have demonstrated a high affinity for and the ability to fragment both DNA and RNA, a broader mechanism compared to drugs like acyclovir (B1169) which only target DNA. nih.gov Specifically, certain 1,3-dimethyl-6-substituted pteridine derivatives were found to reduce the cytopathogenic effects of the Peste des petits ruminants virus (PPRV) on Vero cell cultures. nih.gov

Antiparasitic: Pteridine analogs have shown significant promise as antiparasitic agents, particularly against trypanosomatid parasites like Leishmania and Trypanosoma, which are responsible for diseases such as leishmaniasis and human African trypanosomiasis. ijrpr.comnih.gov These parasites are unable to synthesize their own folates and pterins, making them dependent on salvage pathways. pnas.orgpnas.org

A primary target for pteridine-based antiparasitic drugs is the enzyme pteridine reductase 1 (PTR1) . nih.govpnas.org PTR1 is a key enzyme in the parasite's folate salvage pathway, and its inhibition disrupts the supply of essential reduced folates, which are critical for DNA synthesis and parasite survival. nih.govpnas.org Structure-based design has led to the development of potent 2,4-diaminopteridine derivatives that act as inhibitors of PTR1 in Leishmania major and Trypanosoma cruzi. pnas.org

Another crucial enzyme targeted by pteridine derivatives is dihydrofolate reductase (DHFR) . ijrpr.comnih.gov By inhibiting both PTR1 and DHFR, these compounds can effectively shut down the parasite's ability to produce essential folates, leading to cell death. nih.govpnas.org This dual-target approach is a promising strategy for developing new antiparasitic therapies. nih.gov Research has successfully identified pteridine-based inhibitors with high selectivity for parasite DHFR over the human equivalent. nih.gov

Table 1: Antimicrobial Mechanisms of Pteridine Derivatives
ActivityTarget Organism/VirusMechanism of ActionKey Enzyme Target(s)Example Derivative Class
AntibacterialE. coliInhibition of bacterial growth (bactericidal)Not specifiedDipyridine-pteridines ijrpr.com
AntiviralPeste des petits ruminants virus (PPRV)Reduction of cytopathogenic effects; high affinity for and fragmentation of DNA and RNA. nih.govNot specified1,3-dimethyl-6-substituted pteridines nih.gov
AntiparasiticLeishmania major, Trypanosoma brucei, Trypanosoma cruziInhibition of essential folate salvage pathways, disrupting DNA synthesis and parasite survival. nih.govpnas.orgPteridine Reductase 1 (PTR1), Dihydrofolate Reductase (DHFR) nih.govpnas.org2,4-diaminopteridine derivatives nih.govpnas.org

Immunosuppressive Mechanisms

The immunomodulatory and immunosuppressive properties of pteridine derivatives are well-documented, with some analogs being used clinically as immunosuppressants. ijrpr.com

The most prominent example is Methotrexate , a folic acid antagonist with a 2,4-diaminopteridine core structure, which is widely used as an immunosuppressive drug. ijrpr.com The primary mechanism of action for Methotrexate is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR) . ijrpr.com DHFR is essential for converting dihydrofolate to tetrahydrofolate, a coenzyme required for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. By inhibiting DHFR, Methotrexate interferes with DNA synthesis and cell replication, particularly affecting rapidly proliferating cells such as those of the immune system (e.g., lymphocytes). ijrpr.com This inhibition of lymphocyte proliferation is a cornerstone of its immunosuppressive effect.

Beyond DHFR inhibition, other pteridine analogs have been developed that exhibit immunosuppressive effects through different mechanisms. A synthetic pteridine analog, identified as 4AZA2096 , was found to potently inhibit the production of tumor necrosis factor (TNF) induced by lipopolysaccharide (LPS) in peripheral blood mononuclear cells. nih.gov TNF is a key pro-inflammatory cytokine, and its inhibition is a major therapeutic strategy for inflammatory and autoimmune diseases. nih.gov In a mouse model of colitis, treatment with 4AZA2096 led to a reduction in intralesional TNF production without causing generalized immunosuppression, as evidenced by the unaffected production of anti-TNBS antibodies. nih.gov

Furthermore, research into 2-amino-4-N-piperazinyl-6-(3,4-dimethoxyphenyl)-pteridines has evaluated their potential as dual immunosuppressive and anti-inflammatory agents, highlighting the ongoing effort to develop pteridine-based compounds that can modulate the immune response. ijrpr.com

Table 2: Immunosuppressive Mechanisms of Pteridine Derivatives
Derivative/AnalogMechanism of ActionPrimary Molecular TargetEffect on Immune System
MethotrexateFolic acid antagonist; inhibits DNA/RNA synthesis. ijrpr.comDihydrofolate Reductase (DHFR) ijrpr.comInhibits proliferation of immune cells (lymphocytes). ijrpr.com
4AZA2096Inhibition of pro-inflammatory cytokine production. nih.govTumor Necrosis Factor (TNF) production pathway nih.govReduces TNF levels, mitigating inflammatory response. nih.gov
2-amino-4-N-piperazinyl-6-(3,4-dimethoxyphenyl)-pteridinesEvaluated for dual immunosuppressive and anti-inflammatory activities. ijrpr.comNot specifiedModulation of immune and inflammatory responses. ijrpr.com

Enzymatic Interactions and Inhibition Mechanisms

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is an essential enzyme in the folate metabolic pathway, making it a well-established target for therapeutic agents in cancer and infectious diseases. nih.govnih.gov Compounds with a diaminopteridine core, structurally similar to the natural substrate, can act as potent inhibitors.

Dihydrofolate reductase is a ubiquitous enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). researchgate.netresearchgate.net This reaction is a critical step in maintaining the intracellular pool of THF, a vital carrier of one-carbon units. patsnap.comscbt.com The catalytic process involves the transfer of a hydride ion from the cofactor NADPH to the C6 position of the pteridine (B1203161) ring of DHF, coupled with a protonation at the N5 position. researchgate.netwikipedia.orgpnas.org

Diaminopteridine-based inhibitors function as substrate analogues, competing with DHF for binding to the active site of the DHFR enzyme. wikipedia.org The 2,4-diamino substitution pattern is a critical pharmacophore that mimics the binding of the pteridine portion of the natural substrate. nih.gov Molecular docking studies of 2,4-diaminopteridine (B74722) analogues with P. falciparum DHFR reveal key interactions. nih.gov

Specifically, the 2-amino group typically forms a hydrogen bond with the carboxylate side chain of a conserved aspartate residue (Asp54 in P. falciparum), while the 4-amino group interacts with the backbone carbonyls of other active site residues, such as Ile14 and Leu164. nih.gov These hydrogen bonds anchor the inhibitor within the active site, effectively blocking the entry and proper orientation of the natural substrate, DHF. nih.govscbt.com This competitive inhibition prevents the enzyme from carrying out its catalytic function. patsnap.com

The inhibition of DHFR by compounds like diaminopteridines directly halts the conversion of DHF to THF. patsnap.comscbt.com This leads to a rapid depletion of the intracellular pool of THF and its derivatives (collectively known as the folate pool). scbt.comnih.gov The consequences of THF depletion are profound and primarily affect rapidly proliferating cells that have a high demand for nucleotide synthesis. patsnap.com

Without adequate THF, the synthesis of purines and, crucially, the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) by the enzyme thymidylate synthase, comes to a halt. nih.govwikipedia.org The lack of these essential DNA building blocks leads to an inhibition of DNA replication and repair, triggering cell cycle arrest and ultimately leading to cell death, a process often referred to as "thymineless death". nih.govpatsnap.com This disruption of folate metabolism is the foundational mechanism for the therapeutic effects of DHFR inhibitors in cancer and infectious diseases. nih.gov

A significant challenge in therapies targeting DHFR is the emergence of drug resistance, often through point mutations in the DHFR gene. nih.govashpublications.org These mutations can alter the amino acid sequence of the enzyme's active site, reducing the binding affinity of inhibitors while still allowing the enzyme to process its natural substrate, albeit sometimes with reduced efficiency. nih.gov For example, mutations can cause steric hindrance or remove key hydrogen bonding interactions, which diminishes the inhibitor's potency. nih.gov

Another mechanism of resistance is the amplification of the DHFR gene, which leads to overexpression of the DHFR protein. nih.govnih.govaacrjournals.org This increase in enzyme concentration requires a higher concentration of the inhibitor to achieve the same level of therapeutic effect. nih.govfrontiersin.org Research into novel diaminopteridine derivatives often involves testing their efficacy against both the wild-type enzyme and various clinically relevant mutant strains to identify compounds that can overcome these resistance mechanisms. nih.gov For instance, molecular docking studies on quadruple mutant PfDHFR have been used to assess how diaminopteridine analogues might bind differently compared to the wild-type enzyme, guiding the design of more resilient inhibitors. nih.gov

Inhibition of Phosphatidylinositol-3-Kinase (PI3K)

Beyond folate metabolism, pteridine-based compounds have been identified as inhibitors of the Phosphatidylinositol-3-Kinase (PI3K) signaling pathway. acs.org The PI3K pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, and survival, and its dysregulation is frequently implicated in cancer. researchgate.net

The PI3K family consists of several isoforms, with the four Class I isoforms (PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ) being the most studied as therapeutic targets. nih.govnih.gov These isoforms have distinct, non-redundant roles in cellular signaling, making the development of isozyme-selective inhibitors a key goal to maximize therapeutic efficacy and minimize off-target effects. nih.govresearchgate.net

Research has shown that diaminopteridine-based molecules can be potent and selective PI3K inhibitors. acs.org The selectivity is determined by subtle differences in the amino acid composition of the ATP-binding pockets across the different isoforms. rsc.org Inhibitor design often exploits these non-conserved residues to achieve preferential binding to one isoform over others. rsc.orgnih.gov For example, a study on (2,4-Diaminopteridine-6,7-diyl)diphenol identified it as a potent and selective PI3K inhibitor, highlighting the potential of the diaminopteridine scaffold for developing isoform-specific therapeutics. acs.org The complex nature of achieving selectivity involves factors like protein flexibility, interactions with water networks, and specific contacts with these non-conserved residues within the kinase domain. nih.gov

The table below presents inhibitory data for a clinical PI3K inhibitor, demonstrating the concept of isoform selectivity.

IsoformIC₅₀ (nM)
PI3Kα2.5
PI3Kβ38
PI3Kγ13
PI3Kδ1.1
Data for Idelalisib, a PI3Kδ-selective inhibitor, is shown as a representative example of isoform selectivity. Data extracted from published clinical trial information.

Molecular Basis of PI3K Interaction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is crucial for regulating cell growth, proliferation, and survival, and its overactivation is a common feature in various cancers. nih.gov The pteridinone scaffold, a core structural feature of 4,6-Diaminopteridin-7(8H)-one, has been identified as a viable foundation for the development of PI3K inhibitors.

Structural biology studies have revealed the molecular basis for this interaction. The pteridinone scaffold is capable of occupying the adenine-binding pocket within the ATP-binding site of the PI3K enzyme. medchemexpress.com This occupation competitively inhibits the binding of ATP, thereby preventing the phosphorylation of downstream targets like phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). nih.govnih.gov The specificity and potency of these inhibitors are highly dependent on the substituent groups attached to the core pteridinone ring system. medchemexpress.com Research into specific pteridinone-based molecules has led to the development of highly selective inhibitors for PI3K isoforms, demonstrating the scaffold's utility in targeting this critical enzyme family. medchemexpress.com

Inhibition of Lipoxygenase Enzymes

Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of lipid hydroperoxides. nih.gov These products are precursors to inflammatory mediators like leukotrienes, implicating LOXs in inflammatory diseases. nih.gov The 2,4-diaminopteridine core, which is structurally related to this compound, has been identified as a novel scaffold for lipoxygenase inhibition. nih.gov

A series of N-substituted 2,4-diaminopteridines have been synthesized and evaluated for their biological activity. Many of these compounds exhibited potent antioxidant properties and were found to be effective inhibitors of soybean lipoxygenase, with some derivatives achieving IC50 values as low as 100 nM. nih.gov This inhibitory action, combined with radical scavenging properties, contributes to the potential anti-inflammatory effects of this class of compounds. ijrpr.comnih.gov

Table 1: Inhibitory Activity of Selected 2,4-Diaminopteridine Derivatives on Soybean Lipoxygenase
Compound DerivativeIC50 (µM)Reference
Compound 9 (a 2,4-diaminopteridine derivative)Potent Inhibitor nih.gov
Compound 10a (a 2,4-diaminopteridine derivative)Potent Inhibitor nih.gov
Compound 18d (a 2,4-diaminopteridine derivative)0.1 nih.gov

Specificities of Diaminopteridine Inhibitors on Lipoxygenase Isoforms

While the 2,4-diaminopteridine framework has been established as a potent new scaffold for inhibiting lipoxygenase activity, detailed characterization of its specificity across different LOX isoforms (e.g., 5-LOX, 12-LOX, 15-LOX) is still an emerging area of research. nih.gov The initial potent activity was demonstrated against soybean lipoxygenase. nih.gov Establishing the extent of isoform selectivity is a critical next step in understanding the therapeutic potential and specific applications of these compounds, as different LOX isoforms play distinct roles in human physiology and pathology. nih.gov

Mechanistic Insights into Radical Scavenging

The anti-inflammatory effects associated with diaminopteridine-based lipoxygenase inhibitors are closely linked to their ability to counteract oxidative stress. nih.gov These compounds function as potent antioxidants and free radical scavengers. Reactive oxygen species (ROS), such as the hydroxyl radical, are produced during inflammatory processes and can cause significant cellular damage through lipid peroxidation and protein oxidation. nih.gov

Diaminopteridine derivatives have demonstrated a strong capacity to scavenge hydroxyl radicals, thereby inhibiting the oxidation of biological macromolecules. nih.gov The mechanism involves the pteridine derivative competing with other molecules for these damaging radicals. This antioxidant activity complements the direct inhibition of LOX enzymes, providing a dual-action approach to mitigating inflammation.

Table 2: Hydroxyl Radical Scavenging Activity of Selected Pteridine Derivatives
Compound Derivative% Inhibition of Formaldehyde Production (at 100 µM)Reference
Compound 5aStrong Inhibition nih.gov
Compound 10bStrong Inhibition nih.gov
Compound 18gStrong Inhibition nih.gov
Trolox (Reference Compound)Lower activity than many tested pteridine derivatives nih.gov

Interactions with Other Key Enzymes

Glycinamide (B1583983) Ribonucleotide Formyltransferase (GARFT)

Glycinamide ribonucleotide formyltransferase (GARFT) is an essential enzyme in the de novo synthesis of purines, which are vital building blocks for DNA and RNA. nih.gov The pteridine ring system is a core structural element of several known antifolate drugs that target this pathway. For instance, Lometrexol and Pemetrexed are potent GARFT inhibitors used in cancer therapy. medchemexpress.comnih.govnih.govamegroups.org These drugs function as antimetabolites, mimicking the natural folate cofactors to bind tightly to GARFT and block purine (B94841) production, thereby inhibiting the proliferation of rapidly dividing cells. medchemexpress.comnih.gov The established role of the pteridine scaffold in these clinically significant inhibitors suggests that compounds like this compound could potentially interact with the GARFT enzyme.

Dihydropteroate Synthase (DHPS)

Dihydropteroate synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of many microorganisms, including bacteria and lower eukaryotes. This enzyme is absent in humans, making it an attractive target for antimicrobial agents. drugbank.com DHPS catalyzes the condensation of para-aminobenzoic acid (pABA) with a pteridine precursor. The well-known sulfonamide antibiotics function by acting as competitive inhibitors of pABA binding to DHPS. Given that the natural substrate for DHPS is a pterin (B48896) derivative, compounds with a pteridine core, such as this compound, possess the foundational structure to potentially act as competitive inhibitors at the pterin-binding site of the enzyme. This interaction could disrupt the synthesis of folate, which is essential for microbial survival.

Thymidylate Synthase (TS)

A comprehensive review of scientific literature did not yield specific studies detailing the interaction or inhibition mechanisms of this compound with Thymidylate Synthase (TS). Research has not established a direct inhibitory role or binding relationship for this particular compound with the TS enzyme.

Adenosine Kinase

Based on available scientific data, there are no specific studies that describe an interaction or inhibitory relationship between this compound and Adenosine Kinase.

Riboswitch Modulation

Targeting Thiamine Pyrophosphate (TPP) Riboswitches

A review of the scientific literature did not identify any studies demonstrating that this compound specifically targets or binds to Thiamine Pyrophosphate (TPP) riboswitches. The following section describes the general mechanism of TPP riboswitches to provide context on how such RNA elements function.

Mechanism of Riboswitch Binding and Gene Regulation

The Thiamine Pyrophosphate (TPP) riboswitch is a highly conserved RNA secondary structure, also known as the THI element, found in all three domains of life: bacteria, archaea, and eukaryotes. wikipedia.orgribocentre.org It functions as a direct sensor for TPP, the active form of vitamin B1, and modulates the expression of genes involved in the synthesis or transport of thiamine. wikipedia.orgnih.gov

The riboswitch consists of two main domains: a highly structured aptamer domain that specifically recognizes and binds TPP, and an expression platform that changes its conformation upon ligand binding to regulate gene expression. nih.govpnas.org The aptamer domain itself is composed of two sensor helix arms. One arm forms a pocket that accommodates the pyrimidine (B1678525) portion of TPP, while the other creates a binding site for the pyrophosphate moiety, a process often mediated by bivalent metal ions like Mg²⁺. pnas.orgnih.gov

In the absence of TPP, the riboswitch typically adopts a conformation that allows for gene expression (the "ON" state). nih.gov This can involve the formation of an anti-terminator hairpin, which prevents premature termination of transcription, or it can leave a ribosome binding site (like the Shine-Dalgarno sequence) accessible for translation initiation. ribocentre.orgnih.gov

When cellular concentrations of TPP rise, TPP binds to the aptamer domain. This binding event induces a significant conformational change throughout the riboswitch structure, stabilizing it into a different fold (the "OFF" state). nih.govnih.gov This structural rearrangement directly affects the expression platform, leading to gene repression through one of several mechanisms: ribocentre.org

Transcription Termination: In many bacteria, the conformational change creates a terminator hairpin in the expression platform, which signals the RNA polymerase to halt transcription prematurely. nih.govnih.gov

Translation Inhibition: Alternatively, the new structure can sequester the ribosome binding site, physically blocking the ribosome from initiating translation. ribocentre.orgnih.gov

Splicing Modulation: In eukaryotes like plants and fungi, the TPP riboswitch can control gene expression by modulating mRNA splicing. ribocentre.orgnih.gov TPP binding can direct alternative splicing pathways that result in an unstable mRNA transcript, leading to its degradation and reduced protein production. nih.gov

This direct interaction between a metabolite and an mRNA structure provides a rapid and efficient feedback mechanism for the cell to maintain homeostasis of essential molecules like thiamine. nih.gov

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations

Influence of Substituents on Pteridine (B1203161) Ring Positions (C2, C4, C6, C7)

The biological activity of pteridine derivatives can be significantly modulated by the nature and position of substituents on the fused pyrimidine (B1678525) and pyrazine (B50134) rings. ijrpr.com

C2 and C4 Positions: The amino groups at C2 and C4 are characteristic of many biologically active pteridines, including antifolates like methotrexate (B535133). nih.gov In a series of pteridin-7(8H)-one derivatives evaluated for antiproliferative activity, the presence and nature of substituents at these positions were found to be crucial. For instance, replacing an oxygen atom at the C2 position with a sulfur atom in some derivatives led to a significant decrease in anti-proliferative activity. nih.gov

C6 and C7 Positions: The C6 and C7 positions on the pyrazine ring are common sites for modification to alter potency and selectivity. orientjchem.org Nucleophilic substitution reactions, often utilizing a Grignard reagent followed by oxidation, can introduce new carbon-carbon bonds at the C7 position. orientjchem.org In studies of pteridine derivatives as dihydrofolate reductase (DHFR) inhibitors, the introduction of an aryl moiety with an electron-accepting group at C6 resulted in increased inhibitory activity. globalresearchonline.net Similarly, for a series of 5,8-dihydropteridine-6,7-dione (B2356466) derivatives, SAR studies highlighted the importance of a piperazine (B1678402) substituted framework for antiproliferative activity. researchgate.net The shape and size of substituents at these positions can be critical determinants of enzyme inhibitor selectivity. nih.gov

The following table summarizes the influence of various substituents on the antiproliferative activity of select pteridinone derivatives.

Compound SeriesModificationEffect on Biological ActivityReference Target/Assay
Pteridin-7(8H)-dionesSubstitution of C2 Oxygen with SulfurSignificantly lower anti-proliferative activityEGFR Inhibition nih.gov
1-methylpteridine-2,4,7-trionesIntroduction of C6 aryl moiety with electron-accepting groupIncreased DHFR-inhibitory activityDHFR Inhibition globalresearchonline.net
5,8-dihydropteridine-6,7-dionesPiperazine substitutionEssential for antiproliferative activityAntiproliferative against various cancer cell lines researchgate.net

Impact of Ring Saturation (e.g., Dihydro-, Tetrahydro-forms)

Saturation of the pyrazine ring in the pteridine scaffold to form dihydro- or tetrahydro- derivatives has a profound impact on the molecule's conformation and biological activity. orientjchem.org Tetrahydrobiopterin (H4Bip), a reduced pterin (B48896), is an essential cofactor for several enzymes, including nitric oxide synthases (NOS). nih.govmdpi.com

The conversion of folic acid to its biologically active form, tetrahydrofolate (THF), by the enzyme dihydrofolate reductase (DHFR) is a critical biological process. wikipedia.org This reduction highlights the importance of the saturated pteridine ring for biological function. wikipedia.org Dihydropteridine derivatives have been modified to develop selective inhibitors for enzymes like bromodomain-containing protein 4 (BRD4). nih.gov Specifically, a series of 4,5-dihydro- researchgate.netijrpr.comnih.govtriazolo[4,3-f]pteridine derivatives were designed based on a dihydropteridine core. nih.gov Similarly, 5,6-dihydroimidazolo[1,5-f]pteridine derivatives have been identified as novel Polo-like kinase-1 (PLK1) inhibitors. nih.gov

However, tetrahydropteridine derivatives are often highly reactive to oxidation, which can make their isolation and study challenging. orientjchem.org The presence of electron-withdrawing functional groups on the ring can enhance their stability. orientjchem.org

Role of Stereochemistry in Biological Activity

Stereochemistry is a pivotal factor in the biological activity of chiral compounds, influencing everything from receptor binding to metabolic stability. nih.gov For pteridine derivatives with stereocenters, the specific configuration can dramatically affect potency and selectivity. This is often due to the three-dimensional arrangement of atoms required for optimal interaction with a biological target. nih.gov

Correlation between Structural Motifs and Enzyme Selectivity

Achieving selectivity for a specific enzyme isoform over others is a primary goal in drug design to minimize off-target effects. This is often accomplished by exploiting differences in the enzyme active sites. For pteridine-based inhibitors, specific structural motifs can be introduced to confer selectivity.

For example, the design of selective inhibitors for matrix metalloproteases (MMPs) relies on differences in the size and shape of the S1' pockets of different MMP isoforms. nih.gov Inhibitors that can fit into the unique S1' side pocket of MMP-13 show high selectivity for this enzyme. sigmaaldrich.com A similar principle applies to pteridine derivatives. By modifying the dihydropteridine core of the PLK1 kinase inhibitor BI-2536, researchers developed potent and selective BRD4 inhibitors. nih.gov One compound showed an IC50 of 79 nM for BRD4 and had no inhibitory activity against PLK1, highlighting how modifications to a core structural motif can completely switch enzyme selectivity. nih.gov This motif-directed approach allows for the redesign of enzyme specificity by identifying native interaction modules that can be incorporated into a new scaffold. nih.gov

Optimization of Binding Affinity and Inhibition Potency

Optimizing the binding affinity and inhibitory potency of 4,6-Diaminopteridin-7(8H)-one derivatives involves iterative modifications based on SAR data and structural biology insights. The goal is to enhance interactions with the target enzyme's active site.

Key strategies include:

Introducing Polar Functionalities: For analogues of certain receptor ligands, the presence of a polar amino functionality can offset the negative effect of large lipophilic substituents and improve binding affinity. nih.gov

Structure-Based Design: Using the crystal structure of a target enzyme, inhibitors can be rationally designed to fit optimally within the binding pocket. This approach was used to develop novel 5,6-dihydroimidazolo[1,5-f]pteridine PLK1 inhibitors, resulting in compounds with single-digit nanomolar enzyme activity. nih.gov

Modifying Core Scaffolds: As seen in the development of EGFR inhibitors, a series of pteridine-7(8H)-dione derivatives were optimized to potently suppress both wild-type and mutant forms of the enzyme, achieving IC50 values in the sub-nanomolar range. nih.gov

The following table presents examples of pteridine derivatives and their optimized inhibitory activities against specific enzyme targets.

Compound SeriesTarget EnzymeKey Optimization FeatureResulting Potency (IC50)
4,5-dihydro- researchgate.netijrpr.comnih.govtriazolo[4,3-f]pteridine derivative (Compound 23)BRD4Modification of dihydropteridine core79 nM nih.gov
Pteridine-7(8H)-dione derivative (Compound VI)EGFRL858R/T790MSystematic optimization of the core scaffold0.68 nM nih.gov
5,6-dihydroimidazolo[1,5-f]pteridine derivative (Compound 1)PLK1Structure-based rational improvementsSingle-digit nanomolar nih.gov

Theoretical and Computational Approaches

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. animbiosci.org This technique is instrumental in understanding the binding mode of a ligand, such as a derivative of 4,6-Diaminopteridin-7(8H)-one, within the active site of a target protein. The primary goal of molecular docking is to identify the most likely binding conformation and to estimate the binding affinity, often represented by a scoring function. nih.gov

The process typically involves preparing the three-dimensional structures of both the ligand and the protein. The protein structure is often obtained from experimental methods like X-ray crystallography or NMR spectroscopy, available in databases such as the Protein Data Bank (PDB). The ligand structure can be built and optimized using molecular modeling software. During the docking simulation, the ligand is placed in the binding site of the protein, and various conformational poses are explored. Each pose is then evaluated using a scoring function that calculates the binding energy, with lower scores generally indicating a more favorable interaction. biotechrep.ir

For this compound derivatives, docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, with the amino acid residues of the target protein. biotechrep.ir This information is crucial for understanding the structure-activity relationship and for designing new analogs with improved potency and selectivity.

Docking Parameter Description Typical Software
Scoring Function Estimates the binding affinity (e.g., in kcal/mol) between the ligand and the protein.AutoDock, Glide, GOLD
Binding Pose The predicted 3D orientation and conformation of the ligand within the protein's active site.PyMOL, Discovery Studio
Key Interactions Identifies specific non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex.LigPlot+, PoseView

Molecular Dynamics Simulations for Complex Stability and Conformational Changes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. springernature.com Following molecular docking, MD simulations can be employed to assess the stability of the predicted ligand-protein complex and to investigate any conformational changes that may occur upon binding. nih.gov These simulations provide a more dynamic and realistic representation of the biological system compared to the static picture offered by docking. mdpi.com

In an MD simulation, the atoms of the system (the protein-ligand complex solvated in water) are treated as classical particles, and their motions are governed by Newton's laws of motion. mdpi.com The forces between the atoms are calculated using a molecular mechanics force field. The simulation proceeds in small time steps (typically femtoseconds), and the trajectory of the atoms is recorded over a period of nanoseconds or even microseconds. researcher.life

Analysis of the MD trajectory can provide valuable information, including:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone or the ligand from its initial position over the course of the simulation, indicating the stability of the complex. animbiosci.org

Root Mean Square Fluctuation (RMSF): RMSF quantifies the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding or conformational changes.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and the protein, providing insights into the stability of key interactions.

MD Simulation Parameter Information Gained Common Analysis Tools
RMSD Stability of the protein-ligand complexGROMACS, AMBER, NAMD
RMSF Flexibility of protein residuesGROMACS, AMBER, NAMD
Hydrogen Bond Occupancy Persistence of key hydrogen bonds over timeVMD, PyMOL

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. researchgate.net

To develop a QSAR model for this compound derivatives, a dataset of compounds with known biological activities (e.g., inhibitory concentrations, IC50) is required. nih.gov For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its electronic, steric, hydrophobic, and topological properties. nih.gov

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a mathematical equation that correlates the molecular descriptors with the biological activity. dntb.gov.ua A robust QSAR model should be statistically significant and have good predictive power, which is typically assessed through internal and external validation techniques.

Once a reliable QSAR model is established, it can be used to:

Predict the biological activity of newly designed, unsynthesized compounds.

Identify the key molecular features that are important for activity.

Guide the optimization of lead compounds to enhance their potency.

For instance, a QSAR study on dihydropteridone derivatives, which are structurally related to this compound, could reveal that specific substitutions on the pteridinone ring system are crucial for enhancing anticancer activity. nih.gov

QSAR Component Description Example Descriptors/Methods
Dataset A collection of compounds with measured biological activity.IC50 values for a series of pteridinone analogs.
Molecular Descriptors Numerical representations of molecular properties.LogP (hydrophobicity), Molecular Weight, Dipole Moment.
Statistical Model A mathematical equation linking descriptors to activity.Multiple Linear Regression (MLR), Partial Least Squares (PLS).

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful approach in drug design that focuses on the essential three-dimensional arrangement of molecular features necessary for a ligand to interact with a specific biological target. nih.gov A pharmacophore model represents the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, in a simplified and abstract manner. d-nb.info

Pharmacophore models can be generated in two primary ways:

Ligand-based: This approach is used when the structures of several active compounds are known, but the structure of the target protein is not. The model is built by aligning the active molecules and identifying the common chemical features that are likely responsible for their biological activity. nih.gov

Structure-based: When the three-dimensional structure of the protein-ligand complex is available, a pharmacophore model can be derived directly from the interactions observed in the binding site. researchgate.net

Once a pharmacophore model is developed for a target of interest for this compound, it can be used as a 3D query in a virtual screening campaign. mdpi.com Large chemical databases can be searched to identify novel compounds that match the pharmacophoric features of the model. These "hits" can then be further evaluated through molecular docking and biological testing, potentially leading to the discovery of new lead compounds with diverse chemical scaffolds. nih.gov

Pharmacophore Feature Description Visual Representation
Hydrogen Bond Donor An atom with a hydrogen atom that can be donated to form a hydrogen bond.Green vector
Hydrogen Bond Acceptor An atom that can accept a hydrogen atom to form a hydrogen bond.Red vector
Hydrophobic Center A non-polar region of the molecule.Yellow sphere
Aromatic Ring A planar, cyclic, conjugated ring system.Blue ring

Quantum Mechanical Calculations for Electronic Properties and Reactivity

Quantum mechanical (QM) calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure and properties of molecules. nih.gov These methods can be used to investigate the intrinsic properties of this compound and its derivatives, offering insights that are not accessible through classical molecular mechanics approaches.

QM calculations can be used to determine a wide range of molecular properties, including:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms in a molecule.

Electronic Properties: The distribution of electrons in the molecule, which can be visualized through molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are related to the molecule's ability to donate or accept electrons.

Chemical Reactivity: QM calculations can be used to predict the reactivity of different sites within a molecule, for example, by calculating the electrostatic potential map, which shows the regions of positive and negative charge.

Spectroscopic Properties: Properties such as infrared (IR) and nuclear magnetic resonance (NMR) spectra can be calculated and compared with experimental data to confirm the structure of a compound.

For this compound, QM calculations can provide a detailed understanding of its electronic structure, which can help in explaining its chemical behavior and its interactions with biological targets. researchgate.net

QM Property Information Provided Computational Method
HOMO/LUMO Energies Electron-donating/accepting abilityDensity Functional Theory (DFT)
Electrostatic Potential Charge distribution and reactive sitesHartree-Fock (HF), DFT
Optimized Geometry Bond lengths, bond angles, and dihedral anglesB3LYP/6-31G*

Analytical Methodologies in Research

Chromatographic Techniques for Analysis

Chromatography is a fundamental analytical technique for the separation, identification, and quantification of compounds in a mixture. The choice of chromatographic method depends on the physicochemical properties of the analyte and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of polar, non-volatile compounds like 4,6-Diaminopteridin-7(8H)-one. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is the most common mode for separating such analytes.

Detailed research findings indicate that for structurally similar pteridine (B1203161) derivatives, such as aminopterin (B17811) and folic acid, C18 and specialized mixed-mode columns (e.g., Primesep 100) are effective. sielc.com The mobile phase typically consists of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic modifier like acetonitrile. sielc.com UV detection is commonly employed, with wavelengths around 290 nm being suitable for these types of compounds. sielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

Table 1: Exemplary HPLC Conditions for Analysis of Pteridine Analogs

Parameter Condition
Column Primesep 100, 4.6 x 150 mm, 5 µm
Mobile Phase Water, Acetonitrile (MeCN), and Ammonium Formate
Detection UV at 290 nm

| Reference | sielc.com |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. This is achieved by using columns packed with sub-2 µm particles, which requires instrumentation capable of handling higher backpressures.

For the analysis of pteridine derivatives in complex biological matrices like urine, UPLC coupled with mass spectrometry has been successfully applied. mdpi.com The enhanced resolution of UPLC is particularly beneficial for separating isomeric pteridines and resolving the target analyte from endogenous interferences. mdpi.com The fundamental principles of separation remain the same as in HPLC, but the efficiency is greatly improved, leading to sharper peaks and shorter run times.

Thin-Layer Chromatography (TLC) and its high-performance version, HPTLC, are valuable tools for the qualitative and semi-quantitative analysis of this compound. These techniques are simple, cost-effective, and allow for the simultaneous analysis of multiple samples. The separation is achieved on a thin layer of adsorbent material, typically silica (B1680970) gel, coated on a flat support. The mobile phase moves up the plate by capillary action, and compounds are separated based on their differential affinity for the stationary and mobile phases. For polar compounds like pteridines, a polar stationary phase (like silica gel) and a moderately polar mobile phase would be employed in normal-phase chromatography. Alternatively, reversed-phase TLC plates are also available.

Gas Chromatography (GC) is generally not a suitable technique for the direct analysis of this compound. Pteridine derivatives are typically polar, non-volatile compounds with high melting points. These characteristics make them difficult to vaporize without thermal decomposition, a prerequisite for GC analysis. While derivatization to increase volatility is a possibility, it adds complexity to the analytical procedure. Therefore, liquid chromatographic methods are overwhelmingly preferred for the analysis of this and related compounds.

Mass Spectrometry (MS) and Hyphenated Techniques

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like liquid chromatography (a "hyphenated technique"), it provides a high degree of sensitivity and specificity for the identification and quantification of compounds.

The coupling of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS or UPLC-MS/MS) is the gold standard for the sensitive and selective quantification of low-level analytes in complex matrices. In this technique, the analyte is first separated by LC and then introduced into the mass spectrometer. The precursor ion corresponding to the analyte of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and significantly reduces background noise.

For related compounds like methotrexate (B535133) and aminopterin, LC-MS/MS methods have been developed for their quantification in biological fluids. nih.gov For instance, the transition of the protonated molecule of aminopterin ([M+H]+) at m/z 441.2 to a specific product ion at m/z 294.0 has been used for its quantification. nih.gov A similar approach could be developed for this compound by identifying its unique precursor and product ions. This technique is invaluable for pharmacokinetic studies, biomarker analysis, and trace-level impurity determination. elsevierpure.comnih.govsemanticscholar.orgresearchgate.net

Table 2: Compound Names Mentioned

Compound Name
This compound
Aminopterin
Folic acid

GC-MS for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. Due to the low volatility of pteridine derivatives like this compound, direct analysis by GC-MS is challenging. Therefore, derivatization is a necessary prerequisite to increase the compound's volatility and thermal stability.

The process involves chemically modifying the molecule, typically by silylation, to replace active hydrogen atoms on the amine and hydroxyl groups with a less polar trimethylsilyl (B98337) (TMS) group. This reduces intermolecular hydrogen bonding and allows the compound to be vaporized without decomposition for analysis.

Once derivatized, the sample is introduced into the gas chromatograph, where it is separated from other components based on its boiling point and affinity for the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum serves as a molecular fingerprint, allowing for definitive identification of the derivatized this compound. This method is particularly useful for detecting the compound and its metabolites in biological samples after appropriate extraction and derivatization.

Table 1: Illustrative GC-MS Parameters for TMS-Derivatized this compound

ParameterCondition
GC Column5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature280 °C
Oven ProgramInitial 100 °C, hold 2 min, ramp to 300 °C at 15 °C/min, hold 5 min
Carrier GasHelium, 1.0 mL/min
MS Ion SourceElectron Ionization (EI) at 70 eV
MS Quadrupole Temp150 °C
Scan Range50-550 m/z

Spectroscopic Methods for Mechanistic Studies

Spectroscopic techniques are indispensable for investigating the electronic and structural properties of molecules, providing insights into reaction mechanisms, binding interactions, and kinetics.

UV-Visible spectrophotometry measures the absorption of ultraviolet and visible light by a molecule. The pterin (B48896) ring system of this compound contains chromophores that absorb light at specific wavelengths. The resulting spectrum, a plot of absorbance versus wavelength, is sensitive to the electronic environment of the molecule.

This technique is frequently used in mechanistic studies to monitor changes in the concentration of reactants, intermediates, and products over time. For instance, if this compound is involved in an enzymatic reaction, changes in its oxidation state or binding to a macromolecule will often lead to a shift in its maximum absorption wavelength (λmax) or a change in its molar absorptivity. By monitoring these spectral changes, researchers can calculate reaction rates and study the kinetics of the process.

Spectrofluorimetry, or fluorescence spectroscopy, is a highly sensitive technique that measures the fluorescence emitted by a compound after it absorbs light. Many pteridine derivatives are naturally fluorescent. The molecule is excited at a specific wavelength, and the intensity of the light it emits at a longer wavelength is measured.

The fluorescence properties of this compound, including its quantum yield and emission spectrum, are highly dependent on its molecular environment. Factors such as solvent polarity, pH, and binding to a protein can significantly alter its fluorescence. This sensitivity makes spectrofluorimetry an excellent tool for studying ligand-protein binding interactions. Changes in fluorescence intensity or shifts in the emission maximum upon binding can be used to determine binding affinities (Kd) and stoichiometry.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed molecular structure of chemical compounds in solution. mdpi.com It provides information on the connectivity of atoms and their spatial relationships. In the study of this compound, NMR is crucial for unequivocally identifying reaction intermediates and final products. researchgate.net

Techniques like 1D NMR (¹H and ¹³C) provide information about the different chemical environments of the hydrogen and carbon atoms in the molecule. 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the complete bonding framework and confirm the structure of novel metabolites or degradation products formed during mechanistic studies.

Table 2: Hypothetical ¹H NMR Chemical Shifts for this compound in DMSO-d₆

ProtonChemical Shift (δ, ppm)MultiplicityIntegration
H-8 (NH)10.5br s1H
NH₂ (C4)7.2br s2H
NH₂ (C6)6.8br s2H
H-5 (CH₂)4.5s2H

Note: These are illustrative values for educational purposes.

X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of molecules, including complex biological macromolecules like proteins. nih.gov When this compound acts as a ligand that binds to a protein, this technique can provide a high-resolution snapshot of the ligand-protein complex. nih.govresearchgate.net

To achieve this, a high-quality crystal of the protein bound to the ligand must be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to calculate the positions of all atoms in the complex. peakproteins.com The resulting structural model reveals the precise orientation of this compound within the protein's binding site and details the specific intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. This information is invaluable for understanding the molecular basis of the ligand's biological activity and for structure-based drug design. mdpi.com

Bioanalytical Method Development and Validation in Pre-clinical Studies

Before a compound can be evaluated in pre-clinical and clinical studies, a reliable and reproducible bioanalytical method for its quantification in biological matrices (e.g., plasma, urine, tissue) must be developed and validated. researchgate.net This is essential for pharmacokinetic, toxicokinetic, and metabolic studies. nih.gov

The development process typically involves selecting an appropriate analytical technique, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), due to its high sensitivity and selectivity. Key steps include optimizing the sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), chromatographic conditions, and mass spectrometric parameters.

Once developed, the method must undergo rigorous validation according to regulatory guidelines. Validation ensures that the method is accurate, precise, selective, and robust for its intended purpose. Key validation parameters are outlined below.

Table 3: Key Parameters for Bioanalytical Method Validation

Validation ParameterDescriptionTypical Acceptance Criteria
SelectivityAbility to differentiate and quantify the analyte in the presence of other components in the sample.No significant interference at the retention time of the analyte and internal standard.
AccuracyCloseness of determined values to the true value.Mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification).
PrecisionCloseness of agreement among a series of measurements.Coefficient of variation should not exceed 15% (20% at the Lower Limit of Quantification).
LinearityAbility to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
RecoveryThe extraction efficiency of an analytical process, reported as a percentage.Should be consistent, precise, and reproducible.
StabilityChemical stability of the analyte in the biological matrix under various storage and processing conditions.Analyte concentration should be within ±15% of the nominal concentration.

Accuracy, Precision, and Sensitivity Assessments for Biological Matrices

The validation of bioanalytical methods is a critical prerequisite for their application in research, ensuring the integrity and reliability of the data generated. This process involves a rigorous assessment of several key parameters, including accuracy, precision, and sensitivity, typically guided by regulatory frameworks from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). gmp-compliance.orgeuropa.eu

Accuracy of an analytical method refers to the closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) and is expressed as the percentage of the nominal concentration. For a method to be considered accurate, the mean value should be within ±15% of the nominal value for most QC levels, with a slightly wider acceptance criterion of ±20% for the lower limit of quantification (LLOQ). gmp-compliance.orgeuropa.eu

Precision denotes the degree of scatter between a series of measurements of the same sample and is expressed as the coefficient of variation (%CV). It is evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels. Similar to accuracy, the precision for QC samples should not exceed 15% CV, with a 20% CV limit at the LLOQ. gmp-compliance.orgeuropa.eu

Sensitivity is determined by the LLOQ, which is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision.

While specific validation data for a dedicated bioanalytical method for this compound is not extensively published, the following tables represent typical acceptance criteria and expected performance for a validated LC-MS/MS method for a small molecule like this compound in a biological matrix such as human plasma, based on established regulatory guidelines.

Table 1: Representative Intra-Day Accuracy and Precision Data for this compound in Human Plasma

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ1.00.9595.08.5
Low3.02.9096.76.2
Medium5051.5103.04.8
High400390.097.53.5

Table 2: Representative Inter-Day Accuracy and Precision Data for this compound in Human Plasma

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ1.00.9898.010.2
Low3.02.9598.37.8
Medium5050.5101.05.5
High400395.098.84.1

These tables are illustrative and based on typical performance characteristics of validated LC-MS/MS assays for small molecules in biological fluids.

Analysis of Metabolites and Related Compounds in Experimental Samples

The analysis of metabolites is crucial for understanding the biotransformation and pharmacokinetic profile of a compound. For pteridines, this can involve various metabolic pathways, including oxidation and conjugation. While specific metabolic pathways for this compound have not been extensively detailed in publicly available literature, general approaches to metabolite identification for related compounds involve the use of in vitro systems and the analysis of in vivo samples.

In vitro metabolism studies often utilize liver microsomes, hepatocytes, or other subcellular fractions to identify potential metabolites. admescope.com These systems contain the necessary enzymes, such as cytochrome P450s, to carry out metabolic transformations. The resulting samples are then analyzed, typically by high-resolution mass spectrometry, to detect and identify metabolic products.

In vivo studies involve the analysis of biological samples (e.g., plasma, urine, feces) from subjects administered the compound of interest. These studies provide a more comprehensive picture of the metabolic fate of the compound in a whole organism. For instance, studies on other complex small molecules have identified major metabolic pathways such as hydroxylation and hydrolysis of amide bonds, leading to various metabolites that can be conjugated with substances like taurine (B1682933) before excretion. nih.gov

The analytical challenge in metabolite analysis lies in the often-low concentrations of these compounds and the need to differentiate them from the parent compound and endogenous matrix components. Advanced analytical techniques, such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are indispensable for this purpose due to their high sensitivity and selectivity. indexcopernicus.comnih.gov

Automation and Advanced Analytical Platforms

The demand for higher throughput and increased efficiency in bioanalysis has driven the adoption of automation and advanced analytical platforms. researchgate.net Robotic systems are increasingly being employed for various stages of sample preparation, including liquid handling, solid-phase extraction (SPE), and protein precipitation. palsystem.com This automation not only reduces manual labor and the potential for human error but also improves the precision and reproducibility of the analytical process. ufl.edu

High-throughput screening (HTS) platforms, often incorporating robotic arms and automated liquid handlers, enable the rapid analysis of large numbers of samples. nih.govnovartis.com These systems can perform thousands of assays in a single day, a significant increase compared to manual methods. While originally developed for drug discovery, the principles of HTS are being adapted for bioanalytical workflows.

For the analysis of pteridines, high-throughput intracellular profiling methods using liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) have been developed. nih.gov These methods allow for the simultaneous quantification of multiple pteridine derivatives from cell lysates, demonstrating the potential for high-throughput analysis in this class of compounds.

The integration of automated sample preparation with advanced analytical instruments like LC-MS/MS provides a powerful platform for modern bioanalysis. These integrated systems streamline the entire workflow, from sample reception to data analysis, leading to faster turnaround times and more reliable results.

Q & A

Q. What experimental and computational methods reconcile discrepancies in kinase selectivity profiles?

  • Methodology : Combine kinome-wide profiling (e.g., KINOMEscan) with reverse docking (AutoDock Vina) to predict off-target binding. For pan-SIK inhibitors, use thermal shift assays to validate selectivity (e.g., pyrido[2,3-d]pyrimidin-7(8H)-one derivatives in Table 1 of ). Adjust R1/R2 substituents to minimize SIK3 affinity while retaining SIK2 potency .

Q. How can binding pathway analysis inform the design of this compound derivatives with improved residence times?

  • Methodology : Perform steered MD (SMD) simulations to map ligand dissociation pathways. For example, 500-ps SMD trajectories identified a high-force (Fmax=3000F_{\text{max}} = 3000 pN) barrier for C31 dissociation from FLT3, correlating with slow off-rates in SPR assays . Optimize substituents (e.g., 4-aminobutyl groups) to stabilize transition states.

Q. What strategies mitigate metabolic instability of this compound derivatives?

  • Methodology : Use in vitro microsomal assays (human liver microsomes) to identify metabolic hotspots. Introduce deuterium at labile C–H positions (e.g., C5 in ) to reduce CYP450-mediated oxidation. Validate via LC-MS/MS metabolite profiling .

Q. How do solvent effects influence the crystallization of this compound derivatives?

  • Methodology : Screen crystallization conditions using PEG-based precipitants and mixed solvents (e.g., DMSO/water). For insoluble analogs (LogP > 3), employ lipidic cubic phase (LCP) crystallization. Confirm crystal packing via PXRD (e.g., monoclinic P21_1/c symmetry in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.